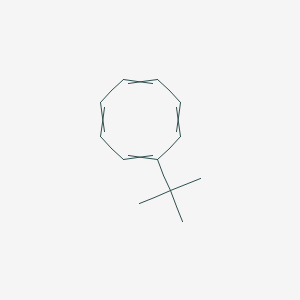
1-tert-Butylcycloocta-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butylcycloocta-1,3,5,7-tetraene is an organic compound that belongs to the class of cyclooctatetraenes It is characterized by a cyclooctane ring with alternating double bonds and a tert-butyl group attached to one of the carbon atoms
Preparation Methods
The synthesis of 1-tert-Butylcycloocta-1,3,5,7-tetraene can be achieved through several methods:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired tetraene.
Hofmann Elimination: This method is particularly convenient for the synthesis of octa-1,3,5,7-tetraenes. It involves the elimination of a quaternary ammonium hydroxide to form the tetraene.
DBU-Induced Dehydrobromination: This method uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to induce the elimination of hydrogen bromide from a bromoalkene, resulting in the formation of the tetraene.
Chemical Reactions Analysis
1-tert-Butylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Scientific Research Applications
1-tert-Butylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-Butylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Comparison with Similar Compounds
1-tert-Butylcycloocta-1,3,5,7-tetraene can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene lacks the tert-butyl group and exhibits different chemical reactivity and stability.
Cyclooctane: This compound is a saturated derivative of cyclooctatetraene and does not contain double bonds, resulting in different chemical properties
Properties
CAS No. |
61593-18-8 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tert-butylcyclooctatetraene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3 |
InChI Key |
UUAAHZSUWLORRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















